

# Lascufloxacin Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Activity

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## Compound of Interest

Compound Name: Lascufloxacin Hydrochloride

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## Introduction

**Lascufloxacin hydrochloride** is a novel fluoroquinolone antibiotic demonstrating potent broad-spectrum antibacterial activity. Developed by Kyorin Pharmaceutical Co., Ltd., it is distinguished by its 8-methoxy group and a unique pharmacophore at the C-7 position of the quinolone nucleus.<sup>[1][2][3]</sup> This technical guide provides an in-depth summary of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

## Chemical Structure and Properties

**Lascufloxacin hydrochloride** is the hydrochloride salt of lascufloxacin. Its chemical structure is characterized by a fluoroquinolone core substituted with a fluoropyrrolidine ring at the C-7 position.

Chemical Structure:

- IUPAC Name: 7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride<sup>[4]</sup>
- CAS Number: 1433857-09-0<sup>[4]</sup>

- Molecular Formula:  $C_{21}H_{25}ClF_3N_3O_4$  [4][5]
- Molecular Weight: 475.89 g/mol [4][5]

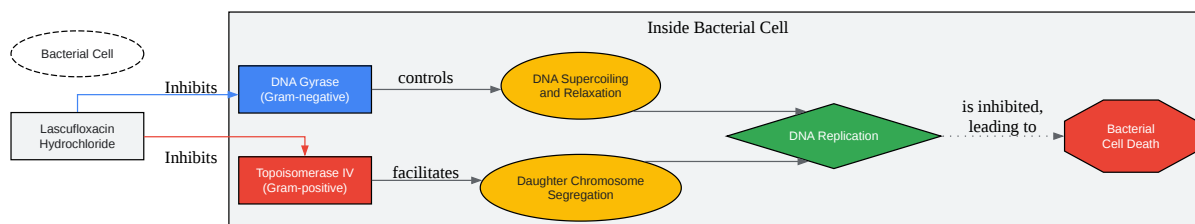
A summary of the key chemical and physical properties of **lascufloxacin hydrochloride** is presented in Table 1.

Table 1: Physicochemical Properties of **Lascufloxacin Hydrochloride**

Property	Value	Reference
Molecular Formula	$C_{21}H_{25}ClF_3N_3O_4$	[4][5]
Molecular Weight	475.89 g/mol	[4][5]
CAS Number	1433857-09-0	[4]
Appearance	Solid powder	[6]
pKa <sub>1</sub> (Carboxylic Acid)	6.24	[6]
pKa <sub>2</sub> (Amine)	7.99	[6]
Solubility	Poorly soluble in water, Soluble in DMSO	[6]
LogD (pH 7.4)	0.81	[6]
Melting Point	Not explicitly available in the searched literature.	

## Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] This dual-targeting mechanism contributes to its potent activity and a potentially lower propensity for the development of bacterial resistance.[7] The inhibition of these enzymes leads to strand breaks in bacterial DNA, ultimately resulting in bacterial cell death.



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Mechanism of action of **lascufloxacin hydrochloride**.

## Experimental Protocols

### Synthesis of Lascufloxacin

A kilogram-scale synthesis of lascufloxacin has been reported, involving the preparation of two key fragments: a fluoroquinolone core and a syn-disubstituted fluoropyrrolidine fragment.<sup>[1][8]</sup>

Synthesis of the Fluoropyrrolidine Fragment:

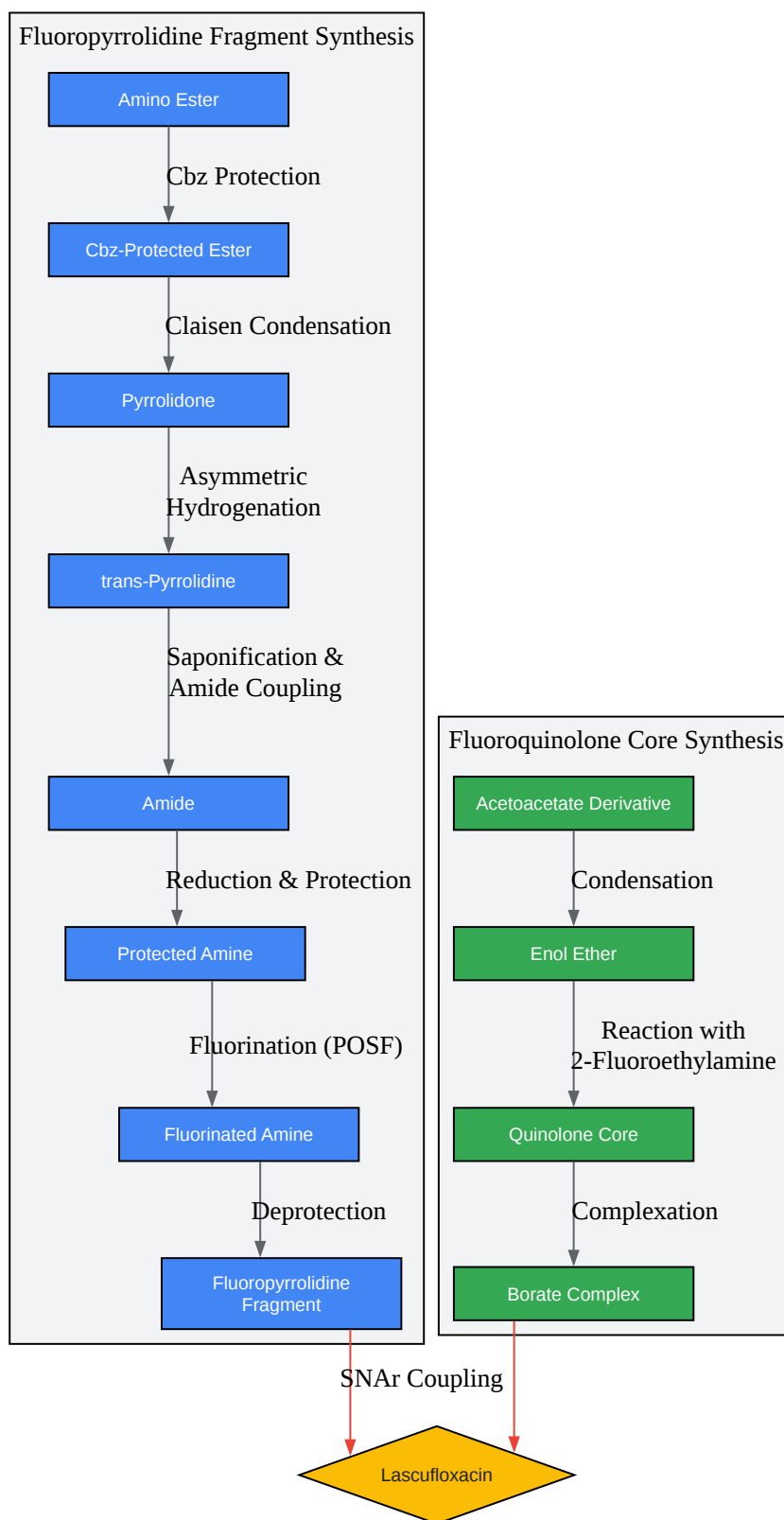
- Protection: An initial amino ester is protected with a carboxybenzyl (Cbz) group.<sup>[1][8]</sup>
- Claisen Condensation: The protected amino ester undergoes Claisen condensation to yield a pyrrolidone derivative.<sup>[1][8]</sup>
- Asymmetric Hydrogenation: Asymmetric hydrogenation using a ruthenium catalyst with (S)-BINAP as the ligand affords a trans-pyrrolidine.<sup>[1][8]</sup>
- Saponification and Amide Coupling: The ester is saponified, followed by coupling with cyclopropylamine to form a crystalline amide.<sup>[1][8]</sup>
- Reduction and Protection: The amide is reduced to the corresponding amine using borane in THF and isolated as its hydrochloride salt. Subsequent protection with a benzyl group yields

a trialkylamine.[1][8]

- Fluorination: The trialkylamine is treated with perfluoro-1-octanesulfonyl fluoride (POSF) to introduce the fluorine atom with inversion of stereochemistry.[1][8]
- Deprotection: Finally, deprotection of the benzyl group and salt formation yields the fluoropyrrolidine fragment.[1][8]

#### Synthesis of the Fluoroquinolone Core and Final Coupling:

- Condensation: An acetoacetate derivative is condensed with triethyl orthoformate.[1][8]
- Quinolone Formation: The resulting product is treated with 2-fluoroethylamine hydrochloride to form the quinolone core.[1][8]
- Borate Complex Formation: The ethyl ester of the quinolone is converted to a borate complex by treatment with boric acid and acetic anhydride to improve solubility and reactivity. [1][8]
- SNAr Reaction: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the borate complex of the fluoroquinolone core is reacted with the synthesized fluoropyrrolidine fragment to yield lascufloxacin.[1][8]



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Synthetic workflow for lascufloxacin.

## Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with fluorescence detection has been developed for the quantification of lascufloxacin in human plasma and bronchoalveolar lavage (BAL) fluid.[9]

Table 2: HPLC Method Parameters for Lascufloxacin Analysis

Parameter	Plasma Analysis	BAL Fluid and Alveolar Macrophage (AM) Analysis
Column	Inertsil ODS-3 (5- $\mu$ m, 4.6 by 150 mm)	Sumipax ODS Z-CLUE (3- $\mu$ m, 2.0 by 50 mm)
Mobile Phase	0.01 M Phosphoric acid and Acetonitrile (70:30 v/v) containing 0.02% 1-octanesulfonic acid sodium salt	Gradient of 0.1% Formic acid (A) and Acetonitrile with 0.1% Formic acid (B)
Flow Rate	1.0 mL/min	0.3 mL/min
Detection	Fluorescence (Excitation: 289 nm, Emission: 498 nm)	Mass Spectrometry (Multiple-reaction monitoring)
Lower Limit of Quantification (LLOQ)	5 ng/mL	0.1 ng/mL
Calibration Range	5 to 5,000 ng/mL	0.1 to 100 ng/mL

### Sample Preparation for Plasma:

- Plasma samples are mixed with an internal standard.
- Proteins are precipitated with acetonitrile.
- The supernatant is subjected to solid-phase extraction using an Oasis HLB cartridge.

- The eluate is evaporated and the residue is reconstituted before injection into the HPLC system.[9]

Sample Preparation for BAL Fluid and Alveolar Macrophages:

- Samples are mixed with an internal standard.
- Solid-phase extraction is performed using an Oasis HLB cartridge.[9]

## Conclusion

**Lascufloxacin hydrochloride** is a promising fluoroquinolone antibiotic with a potent dual mechanism of action against key bacterial enzymes. Its chemical structure and physicochemical properties have been well-characterized, although a precise experimental melting point is not widely reported. The kilogram-scale synthesis and validated analytical methods described provide a solid foundation for further research and development of this important antibacterial agent.

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